Cas no 1963-82-2 (9,10-Anthracenedione,1,8-bis(acetyloxy)-)
1963-82-2 structure
Product Name:9,10-Anthracenedione,1,8-bis(acetyloxy)-
Numero CAS:1963-82-2
MF:C18H12O6
MW:324.284285545349
CID:154522
PubChem ID:16068
Update Time:2025-04-19
9,10-Anthracenedione,1,8-bis(acetyloxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9,10-Anthracenedione,1,8-bis(acetyloxy)-
- (8-acetyloxy-9,10-dioxoanthracen-1-yl) acetate
- 1,8-DIACETOXYANTHRAQUINONE
- 1,8-Bis(acetyloxy)-9,10-anthracenedione
- 1,8-Dacetoxy-anthrachinon-9,10
- 1,8-diacetoxy-9,10-anthraquinone
- 1,8-Diacetoxyanthrachinon
- 1,8-Diacetoxy-anthrachinon
- 1,8-diacetoxy-anthraquinone
- 1,8-Dihydroxy-anthrachinondiacetat
- 1,8-Dihydroxyanthraquinone diacetate
- 9, 1,8-bis(acetyloxy)-
- ANTHRAQUINONE, 1,8-DIHYDROXY-, DIACETATE
- BRN 1916388
- Diacetyl-dantron
- ST086177
- SureCN5613348
- NSC234747
- ACETIC ACID 8-ACETOXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL ESTER
- 9,10-dioxo-9,10-dihydroanthracene-1,8-diyldiacetate
- Chrysazin diacetate
- DTXSID20173306
- Anthraquinone,8-dihydroxy-, diacetate
- 3-08-00-03793 (Beilstein Handbook Reference)
- AKOS001700227
- 9,10-Anthracenedione, 1,8-bis(acetyloxy)-
- SCHEMBL5613348
- 9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- 1963-82-2
- 8-(ACETYLOXY)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL ACETATE
- UNII-9S85RH6LIV
- DANTRON DIACETATE
- 9S85RH6LIV
- NSC-234747
- CBDivE_003908
- NSC 234747
-
- Inchi: 1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3
- Chiave InChI: BDYRYAFJCKWMGQ-UHFFFAOYSA-N
- Sorrisi: O(C(C)=O)C1=CC=CC2C(C3C=CC=C(C=3C(C=21)=O)OC(C)=O)=O
Proprietà calcolate
- Massa esatta: 324.06336
- Massa monoisotopica: 324.06338810g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 522
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 86.7Ų
Proprietà sperimentali
- PSA: 86.74
- LogP: 2.31260
9,10-Anthracenedione,1,8-bis(acetyloxy)- Letteratura correlata
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
1963-82-2 (9,10-Anthracenedione,1,8-bis(acetyloxy)-) Prodotti correlati
- 38099-82-0(D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt)
- 13739-02-1(Diacerein)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti